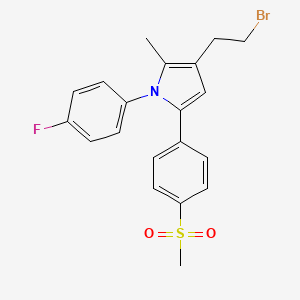
3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
准备方法
The synthesis of 3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the bromoethyl, fluorophenyl, methyl, and methylsulphonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The double bonds in the pyrrole ring can participate in addition reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways involved depend on the context of its use. For example, in a biological setting, it may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.
相似化合物的比较
Similar compounds to 3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole include:
2-Bromo-5-(trifluoromethyl)phenylboronic acid: This compound has a similar bromo and phenyl structure but differs in the presence of a boronic acid group.
4-(3-Fluorophenylcarbamoyl)phenylboronic acid: This compound also contains a fluorophenyl group but has a carbamoyl and boronic acid group instead of the pyrrole ring.
属性
分子式 |
C20H19BrFNO2S |
|---|---|
分子量 |
436.3 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C20H19BrFNO2S/c1-14-16(11-12-21)13-20(23(14)18-7-5-17(22)6-8-18)15-3-9-19(10-4-15)26(2,24)25/h3-10,13H,11-12H2,1-2H3 |
InChI 键 |
YANYXOWXOHJDOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)CCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

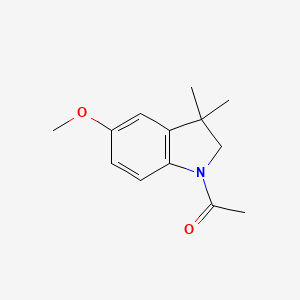
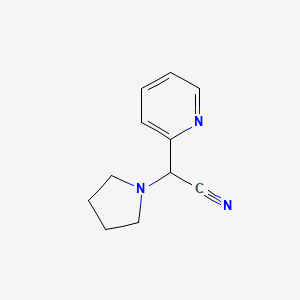
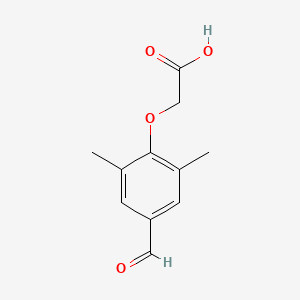
![3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B8665652.png)
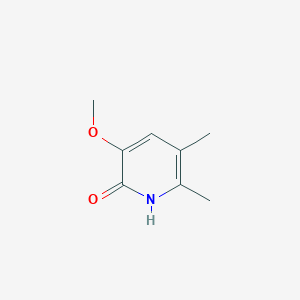
![2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid](/img/structure/B8665672.png)



![6,7-Dihydro-5H-pyrrolo[1,2-d]tetrazole-5-carboxylic acid](/img/structure/B8665699.png)
![Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci)](/img/structure/B8665707.png)
![N-[2-(Methylsulfanyl)phenyl]hydrazinecarbothioamide](/img/structure/B8665710.png)
![2,3-Dimethyl-5,12-dihydrobenzo[b]phenazine](/img/structure/B8665716.png)
